

IMes.HCI: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1,3-dimesityl-1H-imidazol-3-ium

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

IMes.HCl, or 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, is a white to off-white crystalline solid that serves as a crucial precursor to the N-heterocyclic carbene (NHC) ligand, IMes. NHCs have emerged as a significant class of ligands in organometallic chemistry and catalysis, often replacing phosphines in various chemical transformations.[1] This guide provides a detailed overview of the physical and chemical properties of IMes.HCl, its synthesis, and its applications, with a focus on providing practical information for laboratory use.

Physical and Chemical Properties

IMes.HCl is an air-stable solid, which makes it a convenient reagent to handle under standard laboratory conditions. Its properties are summarized in the tables below.

Table 1: General and Physical Properties of IMes.HCl



Property	Value	References
Chemical Name	1,3-Bis(2,4,6- trimethylphenyl)imidazolium chloride	[2]
Synonyms	IMes.HCl, 1,3- Dimesitylimidazolium chloride	
CAS Number	141556-45-8	
Molecular Formula	C21H25CIN2	[2]
Molecular Weight	340.89 g/mol	[2]
Appearance	White to light yellow or off- white to beige powder/crystal	
Melting Point	>300 °C	
Solubility	Partly miscible in water. Soluble in methanol.	
Storage	Store under inert gas (nitrogen or Argon) at 2–8 °C.	

Table 2: Spectroscopic Data for IMes.HCl

Spectroscopy	- Data	References
¹H NMR (CDCl₃, 400 MHz)	δ 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.2 (s, 12H)	[3]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 141, 139, 134, 130.5, 129.8, 124, 21, 17.8	[3]

Synthesis of IMes.HCl

The synthesis of IMes.HCl is typically achieved through a multi-step process. A common and efficient method involves the initial formation of a diimine intermediate from the condensation of



2,4,6-trimethylaniline and glyoxal, followed by cyclization with paraformaldehyde in the presence of a chloride source.[4][5][6]

Experimental Protocol: Two-Step Synthesis of IMes.HCl

Step 1: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

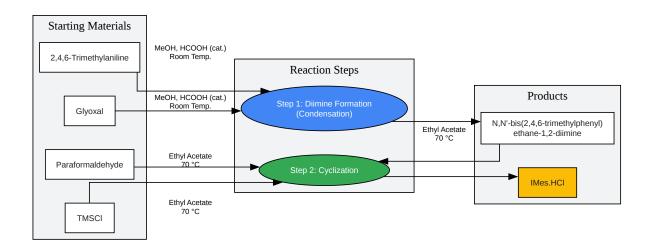
- Dissolve 2,4,6-trimethylaniline (2.0 equivalents) in methanol.
- Add a 40% aqueous solution of glyoxal (1.0 equivalent) and a catalytic amount of formic acid to the solution.
- Stir the mixture at room temperature. A yellow precipitate will form.
- After the reaction is complete (typically monitored by TLC), filter the suspension and wash the solid with cold methanol.
- Dry the resulting yellow solid under vacuum to yield the diimine product.

Step 2: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes.HCl)

- Suspend the N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (1.0 equivalent) and paraformaldehyde (1.0-1.2 equivalents) in ethyl acetate.[4]
- Heat the mixture to 70 °C.[4]
- Add a solution of chlorotrimethylsilane (TMSCI) (1.0 equivalent) in ethyl acetate dropwise to the heated suspension with vigorous stirring.[4]
- Continue stirring the resulting yellow suspension at 70 °C for 2 hours.[4]
- Cool the mixture to 10 °C in an ice bath.[4]
- Filter the suspension and wash the collected solid with ethyl acetate and tert-butyl methyl ether.[4]
- Dry the solid to a constant weight in an oven at 100 °C to obtain IMes.HCl as a colorless microcrystalline powder.[4]



Synthesis Workflow Diagram



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Caption: Synthetic workflow for the two-step preparation of IMes.HCl.

Chemical Reactivity and Applications

IMes.HCl is primarily used as a stable precursor for the generation of the IMes carbene. The deprotonation of IMes.HCl with a strong base yields the free carbene, which can then be used as a ligand in a variety of metal-catalyzed cross-coupling reactions.[1]

Generation of the IMes Carbene

The acidic proton at the C2 position of the imidazolium ring can be removed by a base, such as potassium tert-butoxide, to generate the nucleophilic IMes carbene.

Experimental Protocol: In Situ Generation of IMes for Catalysis



- In an inert atmosphere glovebox, suspend potassium tert-butoxide (1.0 equivalent) and IMes.HCl (1.05 equivalents) in anhydrous toluene.
- Stir the suspension at ambient temperature for 30 minutes.
- The resulting mixture containing the in situ generated IMes carbene can be directly used for subsequent catalytic reactions.

Applications in Catalysis

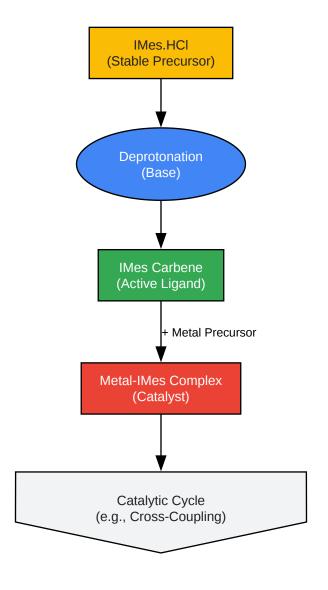
The IMes ligand, derived from IMes.HCl, has found widespread use in various catalytic systems, including:

- Palladium-catalyzed cross-coupling reactions: Such as Suzuki, Heck, and Buchwald-Hartwig aminations.
- Ruthenium-catalyzed olefin metathesis: The IMes ligand is a component of some secondgeneration Grubbs catalysts.
- Gold-catalyzed reactions: For various organic transformations.[8]
- Copper-catalyzed reactions: Including "click chemistry".[9]

The steric bulk and strong σ -donating properties of the IMes ligand contribute to the stability and high catalytic activity of the corresponding metal complexes.[1]

Logical Relationship of IMes.HCl to Catalysis





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Caption: The role of IMes.HCl as a precursor in catalysis.

Safety and Handling

IMes.HCl is considered hazardous. It can cause skin and serious eye irritation.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).

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